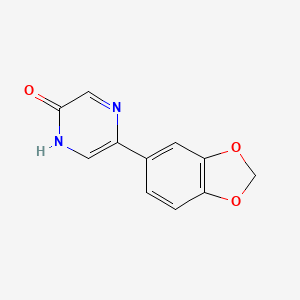

5-(2H-1,3-benzodioxol-5-yl)-1,2-dihydropyrazin-2-one

Description

5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core fused with a 1,3-benzodioxole (methylenedioxyphenyl) substituent. This compound is structurally significant due to its hybrid pharmacophore, which may confer unique reactivity or biological activity compared to simpler pyrazinones or benzodioxole derivatives. Limited direct data on its synthesis or applications are available in the provided evidence, but its structural analogs suggest relevance in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-5-12-8(4-13-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOAQTQWVMZBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1,2-dihydropyrazin-2-one typically involves the condensation of appropriate benzodioxole derivatives with dihydropyrazinone precursors. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide. This intermediate is then cyclized using acetic anhydride to yield the desired dihydropyrazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxol-5-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazinone Derivatives

Pyrazinones are nitrogen-containing heterocycles with diverse applications. Key comparisons include:

Key Observations :

- The benzodioxole group in the target compound may enhance π-π stacking interactions compared to alkyl or halogen substituents in analogs .

Benzodioxole-Containing Analogs

Benzodioxole derivatives are known for metabolic stability and receptor binding. Comparisons include:

Structural and Electronic Considerations

Ring Puckering and Conformation

The dihydropyrazinone ring in the target compound may adopt puckered conformations, as described by Cremer and Pople’s generalized puckering coordinates . This flexibility could influence its binding to biological targets or crystallization behavior, contrasting with rigid analogs like tetrahydropyrimidines () .

Electronic Effects

The electron-donating benzodioxole group likely increases electron density at the pyrazinone carbonyl, altering its hydrogen-bond acceptor strength compared to electron-withdrawing substituents (e.g., bromophenyl in ) .

Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 218.21 g/mol. The structure features a benzodioxole moiety that is known for its diverse biological effects.

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties. The presence of the dihydropyrazinone moiety enhances this activity, potentially through the scavenging of free radicals and inhibition of lipid peroxidation.

Antimicrobial Properties

Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Effects

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Study | Showed a significant reduction in oxidative stress markers in treated cells compared to controls. |

| Antimicrobial Study | Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. |

| Cancer Research | Induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.